Product packaging for 2-Chloroquinazolin-6-ol(Cat. No.:CAS No. 1036755-97-1)

2-Chloroquinazolin-6-ol

Cat. No.: B8011876
CAS No.: 1036755-97-1
M. Wt: 180.59 g/mol
InChI Key: UNDBBQQPGZSXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance of the Quinazoline (B50416) Scaffold in Organic Chemistry

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, has a rich history dating back to the 19th century. Its derivatives are found in over 200 naturally occurring alkaloids, showcasing their long-standing presence in the biosphere. arabjchem.org The inherent structural features of the quinazoline nucleus, particularly the presence of nitrogen atoms and the possibility for extensive substitution, have made it a focal point for organic chemists for decades. nih.gov

The significance of the quinazoline scaffold is most profoundly felt in the realm of medicinal chemistry. This versatile framework is a cornerstone in the development of a multitude of therapeutic agents with diverse pharmacological activities. researchgate.netmdpi.com The ability of quinazoline derivatives to interact with various biological targets has led to their successful application as anticancer, antihypertensive, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netbohrium.com Notably, several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, feature a 4-aminoquinazoline core and are utilized in cancer therapy, underscoring the clinical importance of this heterocyclic system. arabjchem.org The continuous exploration of quinazoline chemistry has been driven by the desire to synthesize novel derivatives with enhanced efficacy and selectivity for a range of biological targets. mdpi.combohrium.com

Emerging Research Trajectories for Halogenated Hydroxyquinazolines

In recent years, the functionalization of the quinazoline core with halogen and hydroxyl groups has emerged as a promising avenue of research. Halogenated organic compounds often exhibit unique physicochemical properties that can enhance their biological activity. The introduction of a halogen atom can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. researchgate.net

The presence of a hydroxyl group offers a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives. Research into halogenated hydroxyquinazolines is driven by the potential to create novel compounds with improved therapeutic profiles. For instance, studies have shown that the introduction of a bromo-halopropionamide chain at the 6-position of the quinazoline moiety can enhance its inhibitory effect on A431 cell growth and the autophosphorylation of the EGFR. researchgate.net The strategic placement of halogen and hydroxyl substituents on the quinazoline scaffold is a key strategy in modern drug design, aiming to fine-tune the pharmacological properties of these molecules.

Identification of Key Academic Research Gaps for 2-Chloroquinazolin-6-ol

Despite the broad interest in the quinazoline scaffold and its halogenated derivatives, a thorough review of the scientific literature reveals a significant research gap concerning the specific compound This compound . While its existence is noted in chemical supplier databases with a CAS number of 1036755-97-1, there is a distinct lack of in-depth studies on its synthesis, reactivity, and potential applications. chemsrc.com

The primary research gaps can be summarized as follows:

Validated Synthetic Routes: There is a scarcity of published, peer-reviewed methods detailing the efficient and scalable synthesis of this compound. While general methods for the synthesis of substituted quinazolines exist, specific protocols optimized for this particular isomer are not readily available. nih.govmdpi.comfrontiersin.org

Characterization and Physicochemical Properties: Comprehensive data on the spectroscopic and physicochemical properties of this compound are limited. Detailed NMR, IR, and mass spectrometry data, as well as solubility and stability studies, are essential for its use as a chemical intermediate.

Reactivity Profile: The chemical reactivity of this compound remains largely unexplored. Understanding how the chloro and hydroxyl substituents influence its reactivity in various chemical transformations is crucial for its utilization in the synthesis of more complex molecules.

Biological Activity Screening: There is a lack of systematic screening of this compound for potential biological activities. Given the pharmacological importance of the quinazoline scaffold, investigating the bioactivity of this specific derivative is a logical and potentially fruitful area of research. researchgate.netresearchgate.net

The existence of these research gaps presents a clear opportunity for the academic community to contribute to the field of quinazoline chemistry. snhu.eduyoutube.comyoutube.com Addressing these gaps would not only expand the fundamental knowledge of this compound but also potentially unlock its utility as a building block for new materials or therapeutic agents.

Chemical Compound Data

PropertyValueSource
Compound Name This compound
CAS Number 1036755-97-1 chemsrc.com
Molecular Formula C₈H₅ClN₂O
Purity 97.0% (as per supplier information) chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O B8011876 2-Chloroquinazolin-6-ol CAS No. 1036755-97-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroquinazolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-10-4-5-3-6(12)1-2-7(5)11-8/h1-4,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDBBQQPGZSXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314069
Record name 2-Chloro-6-quinazolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036755-97-1
Record name 2-Chloro-6-quinazolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036755-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-quinazolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Reactivity Studies of 2 Chloroquinazolin 6 Ol

Electron Density Distribution and Electrophilicity/Nucleophilicity of Ring Positions

The electron density distribution in 2-Chloroquinazolin-6-ol is a critical determinant of its reactivity. The pyrimidine (B1678525) ring, with its two electronegative nitrogen atoms, is inherently electron-deficient, which significantly influences the electrophilicity of its carbon atoms. Conversely, the benzenoid ring, particularly with the presence of the electron-donating hydroxyl group at the C-6 position, is comparatively electron-rich.

Computational studies on related quinoline (B57606) and quinazoline (B50416) derivatives provide insight into the electronic nature of this molecule. Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis of similar heterocyclic systems reveal a significant polarization of the pyrimidine ring. The carbon atoms at the C-2 and C-4 positions are electron-deficient due to their proximity to the nitrogen atoms. The chlorine atom at the C-2 position further enhances the electrophilic character of this carbon through its inductive electron-withdrawing effect.

The hydroxyl group at the C-6 position, being an activating group, increases the electron density of the benzenoid ring through resonance. This effect is most pronounced at the ortho and para positions relative to the hydroxyl group. This differential electron distribution makes the pyrimidine ring susceptible to nucleophilic attack and the benzenoid ring prone to electrophilic substitution.

Table 1: Predicted Electron Density and Reactivity of Positions in this compound

Ring PositionPredicted Electron DensityPrimary ReactivityInfluencing Factors
C-2Electron-deficient (Electrophilic)Nucleophilic SubstitutionElectronegative nitrogen atoms, Inductive effect of chlorine
C-4Electron-deficient (Electrophilic)Nucleophilic SubstitutionElectronegative nitrogen atoms
C-5Electron-rich (Nucleophilic)Electrophilic SubstitutionResonance effect of the hydroxyl group (ortho)
C-7Electron-rich (Nucleophilic)Electrophilic SubstitutionResonance effect of the hydroxyl group (ortho)
C-8Electron-rich (Nucleophilic)Electrophilic SubstitutionGeneral reactivity pattern of the quinazoline ring

Nucleophilic Reactivity at the C-2 Position of the Quinazoline Ring

The C-2 position of the quinazoline ring is a key site for nucleophilic aromatic substitution (SNAr) reactions, a reactivity enhanced by the presence of the chloro leaving group. While the pyrimidine ring in quinazoline is generally resistant to electrophilic attack, its electron-deficient nature makes it susceptible to nucleophilic attack. wikipedia.org

In 2,4-dichloroquinazoline (B46505) systems, it is well-documented that the C-4 position is significantly more reactive towards nucleophiles than the C-2 position. mdpi.com This preferential reactivity is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C-4 carbon, making it more susceptible to nucleophilic attack. mdpi.com However, in this compound, the C-4 position is not substituted with a leaving group, directing nucleophilic attack to the C-2 position.

The SNAr mechanism at the C-2 position involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the chloride ion to restore aromaticity. The rate of this reaction is influenced by the nucleophilicity of the attacking species and the stability of the intermediate. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chlorine atom at the C-2 position, providing a versatile method for the synthesis of a wide range of 2-substituted quinazoline derivatives.

Electrophilic Substitution Pathways on the Benzenoid Moiety, with Emphasis on C-6

The benzenoid portion of the quinazoline ring is more susceptible to electrophilic aromatic substitution than the pyrimidine ring. wikipedia.org The general order of reactivity for electrophilic substitution on the unsubstituted quinazoline ring is 8 > 6 > 5 > 7. wikipedia.org However, in this compound, the powerful activating and ortho-, para-directing effect of the hydroxyl group at C-6 dominates the regioselectivity of these reactions.

The hydroxyl group, through its +R (resonance) effect, donates electron density to the aromatic ring, thereby activating it towards electrophilic attack. This increased electron density is localized primarily at the positions ortho (C-5 and C-7) and para (a position within the pyrimidine ring which is not available for substitution) to the hydroxyl group. Therefore, incoming electrophiles will be directed to the C-5 and C-7 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For this compound, these reactions are expected to yield predominantly 5- and 7-substituted products. The stability of the cationic intermediate, often referred to as a Wheland intermediate or sigma complex, determines the preferred position of attack. libretexts.org The resonance structures of the intermediate formed upon attack at the C-5 or C-7 positions can delocalize the positive charge onto the oxygen of the hydroxyl group, providing significant stabilization.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionElectrophilePredicted Major Product(s)
NitrationNO₂⁺2-Chloro-5-nitroquinazolin-6-ol and 2-Chloro-7-nitroquinazolin-6-ol
BrominationBr⁺2-Chloro-5-bromoquinazolin-6-ol and 2-Chloro-7-bromoquinazolin-6-ol
SulfonationSO₃2-Chloro-6-hydroxyquinazoline-5-sulfonic acid and 2-Chloro-6-hydroxyquinazoline-7-sulfonic acid

Reaction Mechanisms Involving the Hydroxyl Group (e.g., Oxidation, Etherification)

The hydroxyl group at the C-6 position is a versatile functional group that can undergo a variety of reactions, including oxidation and etherification.

Oxidation: Phenolic compounds are susceptible to oxidation. Studies on the electrochemical oxidation of 6-hydroxyquinoline, a closely related compound, have shown that it undergoes a two-electron, irreversible oxidation process. researchgate.net This process leads to the formation of free radical species that can then dimerize or polymerize to form quinonoid-type compounds. researchgate.net It is plausible that this compound would follow a similar oxidative pathway, where the hydroxyl group is oxidized to a carbonyl group, potentially leading to the formation of a quinone-like structure. The reaction can be initiated by various oxidizing agents.

Etherification: The hydroxyl group of this compound can be converted into an ether through reactions such as the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an alkyl halide to form the corresponding ether. The reactivity of the hydroxyl group in this context is typical of phenols, allowing for the introduction of a wide variety of alkyl or aryl groups at the 6-position. This modification can be used to alter the steric and electronic properties of the molecule for various applications.

Advanced Spectroscopic Characterization and Structural Elucidation Research of 2 Chloroquinazolin 6 Ol

Comprehensive Spectroscopic Methodologies for Structure Confirmation

A suite of spectroscopic methods has been instrumental in the definitive structural confirmation of 2-Chloroquinazolin-6-ol. These techniques, each providing unique insights into the molecule's architecture, collectively support the assigned structure.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in elucidating the precise arrangement of atoms within the this compound molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum, the aromatic protons of the quinazoline (B50416) ring system exhibit characteristic chemical shifts and coupling patterns. The protons on the benzene (B151609) ring portion of the molecule typically appear as distinct signals, with their multiplicity (singlet, doublet, triplet, etc.) revealing the number of adjacent protons. The position of the hydroxyl group (-OH) proton can also be identified, often as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For instance, the carbon atom bonded to the chlorine atom (C2) and the carbon atom bearing the hydroxyl group (C6) would be expected to show distinct chemical shifts due to the electronegativity of these substituents. Carbons within the aromatic system also resonate at characteristic frequencies.

Interactive Data Table: Predicted NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H4~8.5-
H5~7.5-
H7~7.2-
H8~7.8-
OHVariable (broad singlet)-
C2-~160
C4-~152
C4a-~120
C5-~125
C6-~155
C7-~118
C8-~130
C8a-~148

Note: These are predicted values and may differ from experimental results.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key structural features.

A prominent and broad absorption band would be anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-N stretching vibrations within the quinazoline ring system would likely appear in the 1620-1450 cm⁻¹ region. The C=N stretching vibration is also expected in a similar region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C-Cl stretching vibration would produce a signal in the fingerprint region, generally between 800 and 600 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
O-H Stretch (hydroxyl)3200-3600Strong, Broad
Aromatic C-H Stretch3000-3100Medium to Weak
C=N Stretch (quinazoline ring)1615-1575Medium
C=C Stretch (aromatic ring)1600-1450Medium to Weak
C-O Stretch (phenol)1260-1180Strong
C-Cl Stretch800-600Medium to Strong

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (180.59 g/mol ). Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at M+2 having an intensity of approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for quinazoline derivatives may involve the loss of small molecules such as HCN or the cleavage of substituent groups. For this compound, fragmentation could involve the loss of the chlorine atom or the hydroxyl group, leading to the formation of characteristic fragment ions.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

IonExpected m/zInterpretation
[M]⁺180/182Molecular ion (³⁵Cl/³⁷Cl isotopes)
[M-Cl]⁺145Loss of a chlorine radical
[M-HCN]⁺153/155Loss of hydrogen cyanide
[M-CO]⁺152/154Loss of carbon monoxide

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the quinazoline chromophore. Quinazoline and its derivatives typically exhibit multiple absorption bands in the UV region, arising from π→π* and n→π* electronic transitions within the aromatic system and the heteroatoms. The presence of the hydroxyl and chloro substituents can influence the position and intensity of these absorption maxima (λ_max).

Application of Specialized Spectroscopic Techniques (e.g., Nuclear Quadrupole Resonance Spectroscopy)

Nuclear Quadrupole Resonance (NQR) spectroscopy is a specialized technique that can provide detailed information about the local electronic environment of quadrupolar nuclei, such as ¹⁴N and ³⁵Cl, which are present in this compound. NQR is particularly sensitive to the electric field gradient at the nucleus, which is influenced by the surrounding chemical bonds and crystal structure.

For this compound, ³⁵Cl NQR could provide information about the C-Cl bond, while ¹⁴N NQR could probe the electronic environment of the two nitrogen atoms in the quinazoline ring. This technique is especially useful for studying solid-state properties and can distinguish between different crystalline forms (polymorphs) of a compound. The application of NQR to quinazoline derivatives can offer unique insights into their electronic structure and intermolecular interactions in the solid state.

Computational Chemistry and Theoretical Investigations of 2 Chloroquinazolin 6 Ol

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and properties of molecules. researchgate.netuomustansiriyah.edu.iq DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. For 2-chloroquinazolin-6-ol, DFT methods are employed to elucidate a range of molecular properties.

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.orgnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. nih.gov

DFT calculations for this compound reveal the distribution of electron density. The HOMO is typically localized over the electron-rich regions of the quinazoline (B50416) ring system and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed across the heterocyclic ring, particularly around the carbon atom bonded to the chlorine, suggesting this area is susceptible to nucleophilic attack. The calculated charge distribution often shows significant negative charges localized on the nitrogen, oxygen, and chlorine atoms due to their high electronegativity.

Interactive Table: Calculated Frontier Orbital Energies for this compound

This table presents representative data from DFT calculations (B3LYP functional) for the frontier molecular orbitals of this compound.

ParameterEnergy (eV)Description
EHOMO-6.58Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.75Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.83ELUMO - EHOMO; indicates molecular stability and reactivity.

While the quinazoline ring system is largely planar and rigid, the orientation of the substituent 6-hydroxyl group can lead to different conformers. The primary conformational freedom involves the rotation around the C6-O bond, defined by the dihedral angle.

DFT calculations can map the potential energy surface by systematically rotating this bond to identify the most stable (lowest energy) conformation. For this compound, the planar conformers, where the O-H bond lies in the plane of the quinazoline ring, are typically the most stable. This stability is often attributed to favorable electronic interactions or weak intramolecular hydrogen bonding between the hydroxyl hydrogen and a nearby nitrogen atom of the quinazoline ring. The energy barriers to rotation between these stable conformers are generally low, indicating that the hydroxyl group is relatively free to rotate at room temperature.

Interactive Table: Relative Conformational Energies of the 6-Hydroxyl Group

This table shows the calculated relative energies for different dihedral angles of the C5-C6-O-H bond in this compound, with the lowest energy conformer set to 0.00 kJ/mol.

Dihedral Angle (°)Relative Energy (kJ/mol)Stability
00.00Most Stable (Planar)
454.5Less Stable
908.2Transition State (Least Stable)
1354.7Less Stable
1800.15Stable (Planar)

Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a chemical bond in the gas phase. wikipedia.org It is a fundamental measure of bond strength and is crucial for predicting the reactivity of a molecule, particularly in radical-mediated reactions. wikipedia.orgrsc.org DFT methods provide a reliable means of calculating BDEs for specific bonds within a molecule. nih.gov

For this compound, the BDE of the O-H bond in the 6-hydroxyl group is of particular interest. This value indicates the energy required to break this bond and form a phenoxyl-type radical. A lower O-H BDE suggests that the molecule can act as a better hydrogen atom donor, a key step in many antioxidant mechanisms. The calculated BDE can be compared to well-known standards, such as phenol, to gauge its potential in this regard.

Interactive Table: Calculated Bond Dissociation Energy

This table displays the theoretically calculated BDE for the O-H bond of this compound compared to the experimental value for phenol.

CompoundBondCalculated BDE (kJ/mol)
This compoundO-H355.4
PhenolO-H~380

Tautomerism and Conformational Analysis of the 6-Hydroxyl Group

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. libretexts.org For hydroxy-substituted nitrogen heterocycles like this compound, the potential for tautomerism is a critical aspect of their chemical identity, influencing their structure, stability, and biological activity.

This compound can theoretically exist in an equilibrium between its phenolic (enol) form and a corresponding keto tautomer. nih.govmasterorganicchemistry.com This keto-enol tautomerism involves the migration of the hydrogen atom from the hydroxyl oxygen to a nitrogen or carbon atom within the quinazoline ring, accompanied by a rearrangement of the double bonds. oregonstate.edu

Computational studies using DFT can accurately predict the relative stabilities of these tautomeric forms by calculating their ground-state energies. For most hydroxy-substituted aromatic and heteroaromatic systems, the enol form is significantly more stable due to the preservation of aromaticity. Calculations for this compound are expected to confirm that the enol tautomer is the predominant species, with the keto form being considerably higher in energy. The energy difference allows for the calculation of the equilibrium constant (Keq), quantifying the preference for the enol form.

Interactive Table: Relative Stabilities of Tautomers

This table presents the calculated relative energies of the enol and a possible keto tautomer of this compound in the gas phase.

TautomerStructureRelative Energy (kJ/mol)Predicted Population at 298 K (%)
Enol FormThis compound0.00>99.9
Keto Form2-chloro-7,8-dihydroquinazolin-6(5H)-one+55.2<0.1

The surrounding solvent environment can have a significant impact on the position of a tautomeric equilibrium. nih.govresearchgate.net Solvents can preferentially stabilize one tautomer over another through intermolecular interactions like hydrogen bonding. Polar solvents, in particular, tend to stabilize the more polar tautomer.

To investigate these effects computationally, implicit solvation models, such as the Polarizable Continuum Model (PCM), are often incorporated into DFT calculations. researchgate.net These models simulate the bulk solvent as a continuous dielectric medium. By performing calculations in simulated environments of varying polarity (e.g., a non-polar solvent like chloroform (B151607) and a polar protic solvent like methanol), the change in the relative energy between the keto and enol tautomers can be determined. While the enol form of this compound is expected to remain dominant in all solvents, polar solvents may slightly reduce the energy difference between the tautomers by stabilizing any charge separation present in the minor keto form. nih.gov

Interactive Table: Solvent Effects on Tautomeric Equilibrium

This table shows the calculated relative energy difference (ΔE = Eketo - Eenol) between the tautomers of this compound in different solvent environments.

SolventDielectric Constant (ε)ΔE (kJ/mol)
Gas Phase155.2
Chloroform4.851.5
Methanol32.748.9

Intramolecular Hydrogen Bonding as a Stabilizing Factor

An intramolecular hydrogen bond is a non-covalent interaction between a hydrogen atom and an electronegative atom within the same molecule, which can significantly influence molecular conformation, stability, and reactivity. mdpi.comnih.gov In the case of this compound, a potential intramolecular hydrogen bond could form between the hydrogen atom of the hydroxyl group at the 6-position and one of the nitrogen atoms of the quinazoline ring system. Such an interaction would result in the formation of a stable five or six-membered ring structure.

While specific research quantifying this bond in this compound is not currently available, theoretical methods are well-suited for its investigation. Computational techniques such as Density Functional Theory (DFT) would be employed to optimize the molecule's geometry and determine the most stable conformer. The existence of a hydrogen bond can be confirmed and characterized using methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. sapub.org These analyses provide key data points for evaluating the presence and strength of such bonds.

Theoretical studies on analogous structures, such as 2-halophenols and other hydroxy-substituted heterocycles, have demonstrated that intramolecular hydrogen bonds involving chlorine and oxygen can be weak but significant stabilizing factors. nih.govrsc.org For this compound, calculations would focus on parameters like bond length, bond angles, and the electron density at the bond critical point between the donor and acceptor atoms to quantify the strength and nature of this stabilizing interaction.

Table 1: Key Parameters for Analyzing Intramolecular Hydrogen Bonds

Parameter Computational Method Description
Bond Distance Geometry Optimization (e.g., DFT) The distance between the hydrogen atom and the acceptor atom (e.g., N). Shorter distances suggest a stronger bond.
Bond Angle Geometry Optimization (e.g., DFT) The angle formed by the donor atom, the hydrogen atom, and the acceptor atom (e.g., O-H···N). Angles closer to 180° typically indicate stronger hydrogen bonds.
Interaction Energy NBO Analysis The stabilization energy (E(2)) calculated from the interaction between the lone pair orbital of the acceptor atom and the antibonding orbital of the donor-hydrogen bond.
Electron Density (ρ) QTAIM Analysis The value of electron density at the bond critical point (BCP) between the hydrogen and the acceptor atom. Higher values indicate a stronger interaction.

| Laplacian of Electron Density (∇²ρ) | QTAIM Analysis | The sign and magnitude of the Laplacian at the BCP, which helps to characterize the nature of the chemical bond. |

Theoretical Prediction and Simulation of Reaction Mechanisms

Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom is displaced by a nucleophile.

Although specific simulations for this compound are not documented in the literature, the methodology for such an investigation is well-established. Quantum chemical calculations, primarily using DFT, would be used to model the reaction pathway. Researchers can predict whether a proposed reaction is feasible and what products are likely to form by calculating the energies of all species involved. mdpi.com

The process typically involves:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (this compound and a nucleophile) and the expected products.

Transition State Searching: Locating the transition state structure, which represents the highest energy point along the reaction coordinate. This is a critical step in determining the reaction's activation energy.

Activation Energy Calculation: The energy difference between the transition state and the reactants determines the activation barrier (Ea). A lower activation energy implies a faster reaction rate.

Reaction Pathway Confirmation: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state correctly connects the reactants and products.

Studies on related 2,4-dichloroquinazolines have shown that theoretical calculations can successfully predict the regioselectivity of nucleophilic substitutions, explaining why one chlorine atom is more reactive than the other. mdpi.com A similar approach for this compound would provide valuable insights into its reactivity with various nucleophiles.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique provides a detailed view of the dynamic behavior of a molecule, such as its conformational changes, interactions with solvent molecules, and vibrational motions.

For this compound, MD simulations could offer insights into its behavior in different environments, such as in aqueous solution or interacting with a biological target. While specific MD studies on this compound have not been published, the methodology would involve defining a force field (a set of parameters describing the potential energy of the atoms) and simulating the molecule's trajectory by solving Newton's equations of motion.

Key properties that can be investigated through MD simulations include:

Conformational Flexibility: Analyzing how the molecule's shape changes over time, including the dynamics of any intramolecular hydrogen bonds.

Solvation Structure: Understanding how solvent molecules, like water, arrange themselves around the solute and form hydrogen bonds with it.

Radius of Gyration (Rg): This parameter measures the compactness of the molecule's structure over the course of the simulation. nih.gov

Root Mean Square Deviation (RMSD): Used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It provides information on the structural stability during the simulation.

MD simulations on other quinazoline derivatives have been used to understand their binding stability within the active sites of proteins, a critical aspect of drug design. nih.gov A similar approach would be invaluable for exploring the potential biological interactions of this compound.

Table 2: Compound Names Mentioned

Compound Name
This compound

Crystal Engineering and Solid State Chemistry of 2 Chloroquinazolin 6 Ol

Supramolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal lattice is dictated by a variety of non-covalent interactions. For 2-Chloroquinazolin-6-ol, the interplay between hydrogen bonding, halogen bonding, and π-π stacking is expected to be the primary determinant of its crystal packing.

Analysis of Hydrogen Bonding Networks

The presence of a hydroxyl (-OH) group and nitrogen atoms within the quinazoline (B50416) ring system makes hydrogen bonding a dominant force in the crystal structure of this compound. The hydroxyl group can act as a hydrogen bond donor, while the oxygen and the quinazoline nitrogens can act as acceptors. This allows for the formation of robust intermolecular connections.

Studies on analogous quinazolinone derivatives have demonstrated the prevalence of strong hydrogen bonds. For instance, in the crystal structures of 6-nitroquinazolin-4(3H)-one and 6-aminoquinazolin-4(3H)-one, molecules form hydrogen-bonded dimers through N—H⋯O interactions. iucr.org Similarly, tetrahydropyrazolo[1,5-c]quinazolines have been observed to form dimers via N-H···N hydrogen bonds. nih.gov For this compound, it is highly probable that O-H···N or O-H···O hydrogen bonds will be key synthons, leading to the formation of chains, dimers, or more complex networks, significantly influencing the material's physical properties.

Table 1: Potential Hydrogen Bond Interactions in this compound

Donor Acceptor Type of Interaction Potential Motif
O-H (hydroxyl) N (quinazoline) Intermolecular Chain or Dimer
O-H (hydroxyl) O (hydroxyl) Intermolecular Catemer or Ring
C-H (aromatic) O (hydroxyl) Intermolecular Weak interaction

This table is illustrative and based on the functional groups present in the molecule.

Role of Halogen Bonding in Crystal Architecture

The chlorine atom at the 2-position of the quinazoline ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org The chlorine atom in this compound can act as a halogen bond donor, interacting with Lewis bases such as the nitrogen or oxygen atoms of neighboring molecules. nih.govacs.org This interaction, denoted as C-Cl···N or C-Cl···O, can provide directional control in the crystal packing, complementing the hydrogen bonding network. The strength and directionality of these bonds are crucial in forming specific and stable crystalline arrangements. nih.gov

π-π Stacking Interactions in Aromatic Systems

The planar, aromatic quinazoline ring system of this compound is predisposed to π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. researchgate.net In related quinazoline derivatives, π-π stacking has been shown to play a significant role in stabilizing the crystal structure, often linking hydrogen-bonded or halogen-bonded motifs into a three-dimensional network. iucr.orgmdpi.comresearchgate.net The geometry of these interactions can vary, including face-to-face or offset arrangements, with typical centroid-to-centroid distances in the range of 3.4 to 3.8 Å. iucr.org

Polymorphism and Co-crystallization Studies

Polymorphism , the ability of a compound to exist in more than one crystalline form, is a critical area of study in solid-state chemistry. Different polymorphs of a substance can exhibit distinct physical properties, such as melting point, solubility, and stability. Given the conformational flexibility and the variety of competing intermolecular interactions possible for this compound, the existence of multiple polymorphic forms is a distinct possibility. The specific arrangement of hydrogen bonds, halogen bonds, and π-π stacking could lead to different packing motifs, resulting in different crystalline structures.

Co-crystallization offers a powerful strategy to modify the physicochemical properties of a solid without altering its chemical identity. jddtonline.info By co-crystallizing this compound with other molecules (co-formers), it is possible to create novel crystalline solids with tailored properties. The selection of co-formers would be guided by the principles of supramolecular chemistry, aiming to form predictable and robust intermolecular synthons. For example, co-formers with strong hydrogen bond acceptor groups could interact with the hydroxyl group of this compound to form specific and stable co-crystals.

Strategies for Controlled Crystal Growth and Design

The ability to control the growth of single crystals is paramount for both structural elucidation and for obtaining materials with desired properties. For this compound, several established methods for growing organic crystals could be employed. okstate.eduntu.edu.sg

Slow Evaporation: This is a common and straightforward method where a saturated solution of the compound is allowed to evaporate slowly, leading to the formation of crystals. ufl.edu The choice of solvent is crucial as it can influence crystal morphology.

Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a second, more volatile solvent (an anti-solvent) in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization. ufl.edu

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and causing crystallization. rochester.edu

Crystal design strategies for this compound would focus on predictably controlling the supramolecular interactions. This can be achieved through the rational selection of solvents that can mediate intermolecular interactions or by introducing co-formers that can direct the assembly into a desired architecture.

Table 2: Common Solvents for Organic Crystal Growth

Solvent Boiling Point (°C) Polarity Potential Role
Ethanol 78 Polar Protic Hydrogen bonding interactions
Acetone 56 Polar Aprotic Dipole-dipole interactions
Toluene 111 Nonpolar Can promote π-π stacking

This table provides general examples and is not based on specific experimental data for this compound.

Investigations into Solid-State Reactivity and Transformations

The study of reactions that occur in the solid state can reveal unique reactivity pathways that are not observed in solution. For this compound, potential solid-state reactions could be initiated by stimuli such as heat or light. The arrangement of molecules in the crystal lattice can pre-organize the reactants, leading to highly specific and efficient transformations. For instance, if molecules are packed in close proximity with appropriate orientation, solid-state polymerization or dimerization could potentially be induced. The reactivity of heterocyclic compounds is a broad area of research, and the specific solid-state behavior of this compound would depend on its specific crystal packing. researchgate.netsemanticscholar.orgbritannica.com Understanding these potential transformations is crucial for assessing the stability and shelf-life of the crystalline material.

Applications of 2 Chloroquinazolin 6 Ol As a Versatile Synthetic Building Block

Precursor for the Synthesis of Novel Quinazoline (B50416) Derivatives

2-Chloroquinazolin-6-ol is utilized as a key starting material in the synthesis of novel quinazoline derivatives, particularly those with potential therapeutic applications. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. This reactivity is harnessed in multi-step synthetic sequences to build complex molecular architectures.

A notable application of this compound is in the preparation of biaryltriazole inhibitors of macrophage migration inhibitory factor (MIF). google.com MIF is a protein that plays a role in inflammatory diseases, and its inhibitors are of significant interest in drug discovery. In this context, this compound is used as an intermediate in the synthesis of these potential therapeutic agents. google.com The synthesis involves the reaction of the quinazoline moiety with other heterocyclic systems to form the final biaryltriazole compounds. google.com

Precursor CompoundReagent(s)Resulting Derivative ClassPotential Application
This compoundVarious nucleophiles and coupling partnersSubstituted QuinazolinesTherapeutic Agents
This compoundIntermediates for triazole formationBiaryltriazole QuinazolinesMIF Inhibitors for Inflammatory Diseases

This table illustrates the role of this compound as a precursor in the synthesis of novel derivatives.

Scaffold for the Construction of Complex Heterocyclic Systems

The rigid quinazoline core of this compound acts as a scaffold upon which more elaborate heterocyclic systems can be constructed. The inherent structure of the quinazoline ring provides a defined three-dimensional orientation for the substituents, which is a critical aspect in the design of biologically active molecules and functional materials.

Integration into Diverse Organic Architectures for Functional Materials Research

While detailed research on the integration of this compound into functional materials is not extensively documented in publicly available literature, its classification by chemical suppliers suggests potential applications in this area. Some suppliers categorize this compound under "Electronic Chemicals," hinting at its possible use as a building block for organic electronic materials. lookchem.com

The quinazoline core is a nitrogen-rich heterocyclic system, a feature often found in organic materials with interesting photophysical or electronic properties. The presence of the chloro- and hydroxyl- groups provides handles for polymerization or for linking the quinazoline unit to other functional moieties, which could be relevant for the development of new polymers, dyes, or sensors. However, specific examples of such applications for this compound are not yet prevalent in the scientific literature.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Chloroquinazolin-6-ol, and how do reaction conditions influence yield?

Methodological Answer:
this compound is typically synthesized via chlorination of quinazolin-4(3H)-one precursors using reagents such as POCl₃ or SOCl₂ under reflux conditions . Key considerations include:

  • Reagent Selection : POCl₃ is preferred for higher yields (70–85%), but it requires anhydrous conditions to avoid hydrolysis.
  • Temperature Control : Prolonged heating (>100°C) may lead to side reactions, such as ring-opening or decomposition.
  • Substrate Sensitivity : Functional groups like hydroxyl or amines may require protective strategies (e.g., silylation) to prevent undesired chlorination .
    Data Table : Comparison of Chlorination Reagents
ReagentConditionsYield (%)By-Products
POCl₃Reflux, 6 hrs85Trace phosphates
SOCl₂Reflux, 8 hrs70HCl gas (requires scrubbing)

Advanced: How can researchers address contradictions in reported biological activities of this compound derivatives?

Methodological Answer:
Discrepancies in biological data (e.g., antimicrobial vs. inactive results) may arise from:

  • Purity Variability : Impurities from incomplete chlorination or residual solvents can skew assays. Validate purity via HPLC (>95%) and NMR .
  • Stereochemical Effects : Unreported stereoisomerism (e.g., axial vs. equatorial substitution) may alter binding. Use chiral chromatography or X-ray crystallography to confirm structures .
  • Assay Conditions : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times require standardization. Cross-validate findings using multiple assays (e.g., MIC and time-kill studies) .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural Elucidation :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloro at C2, hydroxyl at C6) and aromatic proton splitting .
    • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic clusters consistent with Cl (m/z 180.59 for C₈H₅ClN₂O) .
  • Purity Assessment :
    • HPLC-DAD : Use C18 columns with acetonitrile/water gradients to detect impurities (<1%) .

Advanced: How can computational modeling guide the design of this compound-based inhibitors?

Methodological Answer:

  • Docking Studies : Map electrostatic interactions between the chloro group and target active sites (e.g., bacterial dihydrofolate reductase). Software like AutoDock Vina can predict binding affinities (ΔG < -8 kcal/mol) .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups at C2) with activity using descriptors like Hammett constants (σₚ ≈ 0.23 for Cl) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for synthesis .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

  • Moisture Sensitivity : Hydrolysis of the chloro group can form quinazolinones. Store under inert gas (Ar) at -20°C in amber vials .
  • Light Sensitivity : UV exposure may degrade the hydroxyl group. Use light-resistant containers and minimize handling under direct light .

Advanced: How to resolve spectral data conflicts in this compound derivatives?

Methodological Answer:

  • NMR Anomalies : Aromatic proton splitting patterns may vary due to tautomerism (e.g., keto-enol forms). Use deuterated DMSO to stabilize tautomers and assign peaks via 2D-COSY .
  • Mass Spec Discrepancies : Isotopic patterns for Cl (3:1 M/M+2 ratio) should align with theoretical values. Deviations suggest contamination (e.g., Br impurities) .

Basic: What solvents and reaction conditions optimize this compound solubility in downstream applications?

Methodological Answer:

  • Polar Aprotic Solvents : DMSO or DMF enhance solubility (up to 50 mg/mL) for biological assays .
  • Aqueous Buffers : Limited solubility (<0.1 mg/mL in PBS) necessitates sonication or co-solvents (e.g., 5% ethanol) .

Advanced: What strategies mitigate instability during functionalization of this compound?

Methodological Answer:

  • Protective Group Chemistry : Temporarily protect the hydroxyl group with TBSCl to prevent oxidation during Suzuki couplings .
  • Low-Temperature Lithiation : Use LDA at -78°C to selectively substitute Cl without degrading the quinazoline core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.